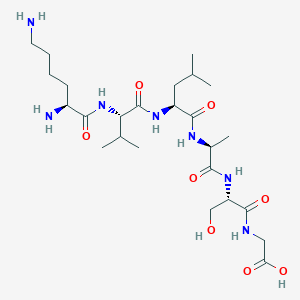![molecular formula C10H15O4- B15162316 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate CAS No. 168072-78-4](/img/structure/B15162316.png)
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate typically involves the esterification of 3,3-Dimethyl-5-oxo-pentanoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the allylic position of the prop-2-en-1-yl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ketone group in the compound can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of 3,3-Dimethyl-5-hydroxy-5-[(prop-2-en-1-yl)oxy]pentanoate.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-5-oxo-5-[(prop-2-yn-1-yl)oxy]pentanoate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)thio]pentanoate: Similar structure but with a thioester group instead of an ester group.
Uniqueness
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate is unique due to its combination of ester and ketone functional groups, which allows for diverse reactivity and applications. Its allylic ether group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
168072-78-4 |
|---|---|
Molekularformel |
C10H15O4- |
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-14-9(13)7-10(2,3)6-8(11)12/h4H,1,5-7H2,2-3H3,(H,11,12)/p-1 |
InChI-Schlüssel |
YZPXKKGOVHSTLN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CC(=O)[O-])CC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
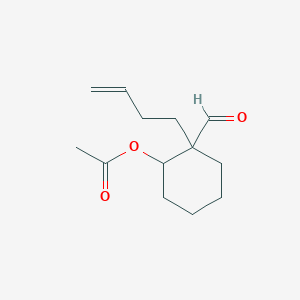
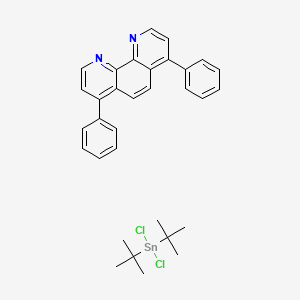
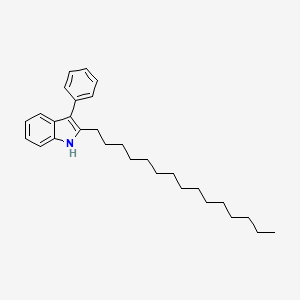
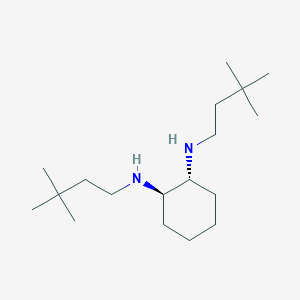

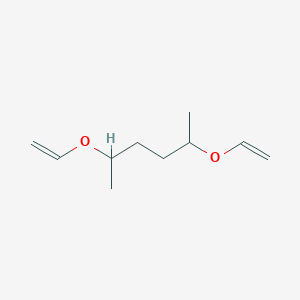
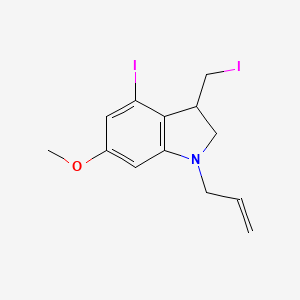
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)

![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
